molecular formula C16H22O3 B1326097 Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate CAS No. 40888-48-0

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate

Cat. No. B1326097
CAS RN: 40888-48-0
M. Wt: 262.34 g/mol
InChI Key: DJJXGESNOSHMBV-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate” is an ester derived from a tetramethylphenyl-substituted butanoic acid . The presence of the ester functional group (COO-) suggests that it might have been synthesized through an esterification reaction.


Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are typically synthesized through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. In this case, the carboxylic acid would be 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid and the alcohol would be ethanol .


Molecular Structure Analysis

The molecular structure of this compound would include a tetramethylphenyl group attached to a butanoic acid backbone, with an ester functional group at one end . The tetramethylphenyl group is a benzene ring substituted with four methyl groups, which could contribute to the compound’s overall stability and possibly influence its reactivity.

Scientific Research Applications

Enzymatic Catalysis and Biocatalysis

A study by Shimizu et al. (1990) explored the enzyme-catalyzed asymmetric reduction of a similar compound, ethyl 4-chloro-3-oxobutanoate, using microbial aldehyde reductase. This process, conducted in an organic solvent-water diphasic system, highlighted the potential of biocatalysis in organic synthesis, particularly for compounds like Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate (Shimizu et al., 1990).

Synthesis of Heterocycles

Honey et al. (2012) demonstrated that Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This suggests potential pathways for synthesizing complex heterocycles using Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate (Honey et al., 2012).

Organocatalytic Reactions

Yan et al. (2012) explored the asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, followed by intramolecular cyclization, yielding tetronic acid derivatives. This indicates the utility of Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate in organocatalytic reactions to produce valuable organic compounds (Yan et al., 2012).

Antioxidant and Antimicrobial Studies

Research by Kumar et al. (2016) on a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, involved its synthesis and investigation for antimicrobial and antioxidant properties. This suggests that Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate could have potential applications in developing antimicrobial and antioxidant agents (Kumar et al., 2016).

Photocyclization Reactions

Hasegawa et al. (1990) studied the photocyclization of 2-(dialkylamino)ethyl esters of γ-oxo acids, including compounds similar to Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate. This research indicates the potential of such compounds in photochemical synthesis and the formation of complex cyclic structures (Hasegawa et al., 1990).

Growth Regulation in Plants

Stanchev et al. (2010) examined the growth-regulating activity of 4-hydroxycoumarin derivatives, which are structurally related to Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate, on soybean plants. This study suggests potential applications of Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate in agricultural science, particularly in plant growth regulation (Stanchev et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields such as materials science, pharmaceuticals, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJXGESNOSHMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645856
Record name Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate

CAS RN

40888-48-0
Record name Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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